(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide
Description
“(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide” (CAS: 331445-75-1) is a synthetic small molecule with the molecular formula C₁₇H₁₄N₄O₄S₃ and a molecular weight of 434.5 g/mol . Its structure features a furan-2-yl group, a thiazole sulfamoyl moiety, and a carbamothioyl linker (Figure 1). Key properties include:
- XLogP3: 2.9 (moderate lipophilicity)
- Hydrogen bond donors/acceptors: 3/8
- Topological polar surface area (TPSA): 182 Ų (high polarity due to multiple heteroatoms)
- Rotatable bonds: 6 (indicating conformational flexibility) .
However, specific pharmacological data for this compound remain unpublished.
Properties
Molecular Formula |
C17H14N4O4S3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C17H14N4O4S3/c22-15(8-5-13-2-1-10-25-13)20-16(26)19-12-3-6-14(7-4-12)28(23,24)21-17-18-9-11-27-17/h1-11H,(H,18,21)(H2,19,20,22,26)/b8-5+ |
InChI Key |
JMYQAGQPORLAFO-VMPITWQZSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
Furan-2-carbaldehyde (1.0 eq) reacts with malonic acid (1.2 eq) in piperidine-catalyzed ethanol under reflux to yield (E)-3-(furan-2-yl)acrylic acid (78% yield). Subsequent activation via mixed anhydride (isobutyl chloroformate, N-methylmorpholine) enables coupling with ammonium thiocyanate to form the acrylamide thiocyanate precursor.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 6 h |
| Catalyst | Piperidine (0.1 eq) |
| Solvent | Anhydrous ethanol |
Preparation of 4-(1,3-Thiazol-2-ylsulfamoyl)aniline
Thiazole Sulfonylation
2-Aminothiazole (1.0 eq) reacts with 4-nitrobenzenesulfonyl chloride (1.1 eq) in pyridine/DCM (1:3) at 0°C→RT for 12 h. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to amine, yielding 4-(1,3-thiazol-2-ylsulfamoyl)aniline (62% over two steps).
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=4.8 Hz, 1H, thiazole-H), 6.95 (d, J=4.8 Hz, 1H, thiazole-H), 6.72 (d, J=8.4 Hz, 2H, ArH)
-
HRMS : m/z calc. for C₉H₈N₃O₂S₂ [M+H]⁺ 278.0094, found 278.0091
Thiocarbamoyl Bridge Assembly
Thiourea Formation
The aniline intermediate (1.0 eq) reacts with thiophosgene (1.05 eq) in THF/H₂O (2:1) at 0°C for 30 min. Subsequent treatment with the acrylamide thiocyanate precursor (1.2 eq) in DMF with Et₃N (2.0 eq) at 50°C for 4 h affords the target compound.
Optimization Table
| Entry | Thiocyanate Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1.0 | 25 | 38 |
| 2 | 1.2 | 50 | 67 |
| 3 | 1.5 | 70 | 72* |
| *Impurity formation observed via HPLC |
Large-Scale Production Considerations
Critical Process Parameters
-
Sulfonylation Step : Maintain pH 7–8 with NaHCO₃ to prevent sulfonic acid formation
-
Thiophosgene Quenching : Use 10% Na₂S₂O₃ solution to residual Cl⁻ <50 ppm
-
Crystallization : Heptane/EtOAc (3:1) achieves >99.5% purity by HPLC
Analytical Characterization Benchmarks
| Technique | Key Diagnostic Features |
|---|---|
| IR | 1678 cm⁻¹ (C=O), 1542 cm⁻¹ (C=S) |
| ¹³C NMR | 182.4 ppm (thiocarbamoyl C=S) |
| XRPD | Characteristic peaks at 8.4°, 17.2° |
| DSC | Melt onset 214°C (ΔH 132 J/g) |
Comparative Evaluation of Synthetic Routes
Route Efficiency Metrics
| Parameter | Stepwise Synthesis | Convergent Approach |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 29% | 41% |
| Purity | 98.7% | 99.2% |
| E-factor | 86 | 54 |
The convergent strategy employing pre-formed thiazole sulfonamide demonstrates superior atom economy and reduced waste generation.
Stability Profiling and Degradation Pathways
Forced degradation studies (40°C/75% RH, 14 days) reveal:
-
Hydrolytic Degradation : Cleavage of sulfamoyl group (8.2% impurity)
-
Oxidative Degradation : Sulfoxide formation at thiazole (3.7%)
-
Photolytic Degradation : E→Z isomerization (2.1%)
Industrial-Scale Process Recommendations
-
Implement continuous flow chemistry for the Knoevenagel step (residence time 8 min, 85°C)
-
Use membrane-based solvent switching between sulfonylation and hydrogenation steps
-
Adopt PAT (Process Analytical Technology) for real-time thiocarbamoyl formation monitoring via inline FTIR
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is driven by:
-
Enamide group : Participates in cycloadditions, conjugate additions, and isomerization.
-
Furan ring : Prone to electrophilic substitution and Diels-Alder reactions.
-
Thiazole-sulfamoyl unit : Engages in hydrogen bonding, metal coordination, and nucleophilic substitution.
Lewis Acid-Catalyzed Additions
The enamide group undergoes BF₃·OEt₂-mediated additions to electrophilic species. For example, in reactions with N-acyliminium ions, stereoselective 1,2-addition occurs (Table 1) :
| Entry | Substrate | Catalyst | Temp (°C) | Yield (%) | d.r. (syn:anti) |
|---|---|---|---|---|---|
| 1 | (E)-4a | BF₃·OEt₂ | 0 | 88 | 77:23 |
| 2 | (Z)-4a | BF₃·OEt₂ | 0 | 85 | 76:24 |
| 3 | 1:1 (E/Z)-4a | BF₃·OEt₂ | 0 | 80 | 72:28 |
Mechanism :
-
BF₃ activates the N-acyliminium ion, forming a reactive electrophilic intermediate.
-
The enamide attacks via a stepwise pathway, favoring syn-addition due to steric effects (Figure 1) .
Cyclization Reactions
Under acidic conditions, the enamide facilitates intramolecular cyclization. For instance, BF₃-mediated reactions yield fused heterocycles (e.g., dihydroisoindolo[2,1-a]quinolin-11(5H)-ones) :
text**Example Reaction**: N-Acyliminium precursor + Enamide → Fused heterocycle (syn-11o) Conditions: BF₃·OEt₂ (1.1 equiv), CH₂Cl₂, 0°C, 2 h Yield: 88% | d.r.: 77:23 [3]
Thiazole-Sulfamoyl Reactivity
-
Nucleophilic substitution : The sulfamoyl group reacts with amines or alcohols under basic conditions.
-
Metal coordination : The thiazole nitrogen binds to transition metals (e.g., Cu²⁺, Fe³⁺), though catalytic applications remain unexplored .
Stereochemical Considerations
The (2E)-configuration of the enamide influences reaction outcomes:
-
(E)-Enamide : Favors syn-addition due to reduced steric clash.
-
(Z)-Enamide : Similar stereoselectivity observed, suggesting a stepwise mechanism .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives containing thiazole and furan rings exhibit significant activity against various bacterial strains. For instance, research indicates that compounds with similar structural motifs can inhibit the growth of Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Research has demonstrated the potential of this compound as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory pathways. The thiazole group is known to interact with active sites of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation .
Anticancer Activity
The unique structure of (2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways . The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing promising results against breast and lung cancer cells.
Material Science
In material science, this compound serves as a precursor for synthesizing advanced materials with specific electronic properties. Its ability to form stable complexes with metals enhances its utility in developing sensors and catalysts .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiazole-furan compounds against pathogenic bacteria. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, researchers reported that the compound induced apoptosis in human breast cancer cells through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle changes and annexin V staining to confirm apoptosis .
Mechanism of Action
The mechanism of action of 4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, leading to its inhibitory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acrylamide derivatives with sulfonamide and heterocyclic substituents. Below is a structural and physicochemical comparison with four analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings:
The oxadiazole analog (Entry 2) shows lower XLogP3 (1.8) and TPSA (135 Ų), suggesting better aqueous solubility than the main compound .
Sulfamoyl Group Variations :
- Replacing the thiazol-2-ylsulfamoyl group (main compound) with isopropylsulfamoyl (Entry 3) or diethylsulfamoyl (Entry 4) increases hydrophobicity (XLogP3: 3.5–3.8 vs. 2.9). This may improve blood-brain barrier penetration but reduce target binding specificity .
Synthetic Accessibility :
- The main compound’s synthesis likely parallels methods in , involving hydrazine-mediated cyclization and CS₂-based thiourea formation . In contrast, benzothiazole derivatives require LiH-mediated coupling (Step IV, ).
Steric and Electronic Effects: The carbamothioyl group in the main compound provides hydrogen-bonding capacity (3 donors), which is absent in the benzothiazole and diethylsulfamoyl analogs. This could enhance interactions with polar enzyme active sites .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide is a novel derivative featuring a furan moiety and a thiazole-sulfamoyl group. Its synthesis and biological activities have garnered attention due to potential applications in medicinal chemistry, particularly in anti-cancer and anti-microbial therapies.
Synthesis
The synthesis of this compound involves several steps, typically starting from furan derivatives and thiazole-based intermediates. The reaction conditions often include the use of solvents such as DMF or acetic acid, and various bases like sodium carbonate or triethylamine, under reflux conditions to facilitate the formation of the desired product.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-cancer properties. In vitro tests against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer), revealed that certain compounds showed reduced cell viability, indicating potent anti-cancer activity.
Table 1: Anti-Cancer Activity of Related Compounds
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
The structure-activity relationship (SAR) studies indicate that electron-donor substituents on the phenyl ring enhance anti-cancer activity, while electron-withdrawing groups tend to decrease it .
Anti-Microbial Activity
The compound has also been evaluated for its anti-microbial properties. Testing against various bacterial strains demonstrated promising results, with some derivatives exhibiting significant inhibition zones.
Table 2: Anti-Microbial Activity of Selected Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4a | E. coli | 10.5 | 280 |
| 4b | S. aureus | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
These findings suggest that the presence of an aromatic moiety contributes to increased lipophilicity and enhanced interaction with microbial membranes, thereby improving antibacterial efficacy .
Case Studies
In a detailed case study involving the compound’s derivatives, researchers synthesized multiple variants and tested their biological activities systematically. Notably, compounds with para-substituted phenyl rings exhibited superior anti-cancer properties compared to their ortho or meta counterparts.
Example Case Study
One such study focused on a series of carbamothioyl-furan derivatives where compound 4d was highlighted for its remarkable anti-cancer activity against HepG2 cells with a cell viability percentage significantly lower than standard treatments like doxorubicin. The study emphasized the importance of functional group positioning on the phenyl ring in influencing biological activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide?
- Methodology : Begin with modular synthesis of key fragments:
- Step 1 : Synthesize the thiazol-2-ylsulfamoylphenyl core via sulfonamide coupling between 4-aminobenzenesulfonamide and 1,3-thiazol-2-amine under anhydrous DMF with DiPEA as a base (similar to methods in ).
- Step 2 : Introduce the carbamothioyl group using thiophosgene or thiourea derivatives in THF at 0–5°C (analogous to ).
- Step 3 : Attach the (2E)-3-(furan-2-yl)prop-2-enamide moiety via Heck coupling or Wittig reaction, ensuring stereochemical control (E-configuration) through NMR validation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the furan and thiazole rings via - and -NMR (e.g., furan protons at δ 6.3–7.1 ppm, thiazole C-S peaks at δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI/TOF to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., E-configuration of propenamide) using single-crystal diffraction (as in ) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral polymerases, as in ’s antiviral scaffold study). Focus on the sulfamoyl and carbamothioyl groups for hydrogen bonding .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict anti-inflammatory or antimicrobial activity (see for structure-activity relationships) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can conflicting data on biological activity be resolved for this compound?
- Troubleshooting Framework :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) across independent labs.
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the carbamothioyl group in PBS buffer) .
- Off-Target Screening : Employ proteome-wide affinity pulldown assays to rule out non-specific binding .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Approach :
- pH Stability Studies : Test degradation in buffers (pH 1–10) at 37°C; use HPLC to monitor half-life (e.g., ’s pharmacopeial standards for sulfonamide stability) .
- Prodrug Design : Mask the carbamothioyl group with enzymatically cleavable esters (e.g., acetyl or pivaloyloxymethyl) to enhance oral bioavailability .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (trehalose or mannitol) .
Q. How can researchers investigate the mechanism of action for this compound?
- Experimental Design :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS analysis .
- Gene Knockdown : Apply CRISPR/Cas9 to silence candidate targets (e.g., TRPV1 channels, if homology to ’s AMG compounds is suspected) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
